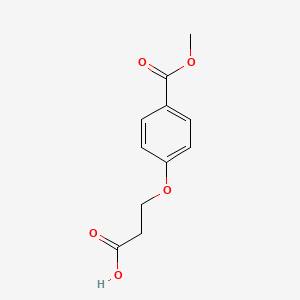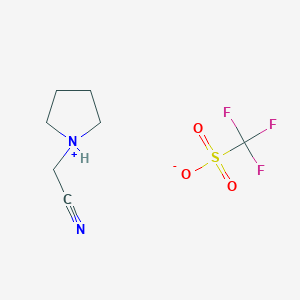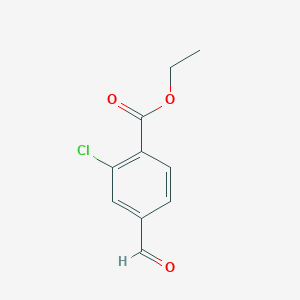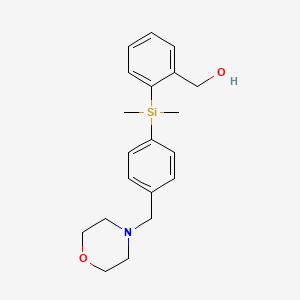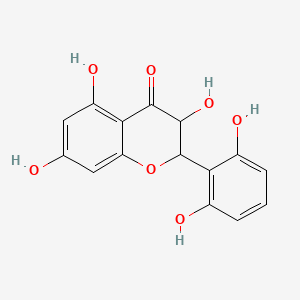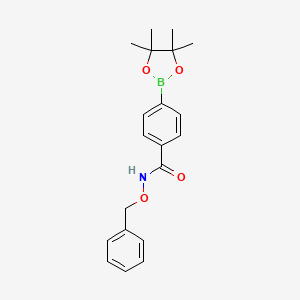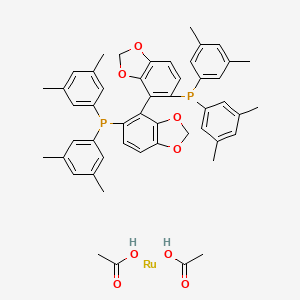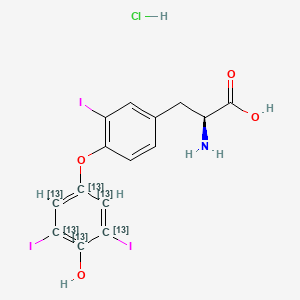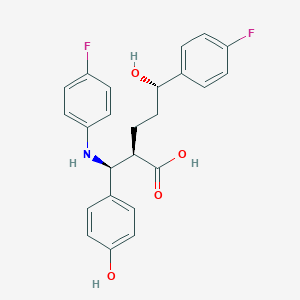
依泽替米贝氮杂环丁烷开环杂质
描述
Ezetimibe Azetidinone Ring-opened Impurity is a degradation product of the cholesterol-lowering drug Ezetimibe. This compound is formed when the azetidinone ring in Ezetimibe is opened, resulting in a different chemical structure. It is important in the context of pharmaceutical quality control and impurity profiling to ensure the safety and efficacy of the drug.
科学研究应用
Ezetimibe Azetidinone Ring-opened Impurity has several scientific research applications:
Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Quality Control: The impurity is essential for quality control processes in the pharmaceutical industry to ensure the purity and safety of Ezetimibe-containing products.
Pharmacokinetic Studies: It can be used in studies to understand the metabolism and degradation pathways of Ezetimibe in biological systems.
作用机制
Target of Action
The primary target of Ezetimibe Azetidinone Ring-opened Impurity is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake .
Mode of Action
Ezetimibe Azetidinone Ring-opened Impurity mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine .
Biochemical Pathways
By interfering with the intestinal uptake of cholesterol and phytosterols, Ezetimibe Azetidinone Ring-opened Impurity reduces the delivery of intestinal cholesterol to the liver . This leads to a decrease in the amount of cholesterol that is transported to the liver .
Pharmacokinetics
It is known that ezetimibe, the parent drug, works by inhibiting the absorption of cholesterol from the intestine, which in turn reduces the amount of cholesterol that is transported to the liver .
Result of Action
The result of the action of Ezetimibe Azetidinone Ring-opened Impurity is a reduction in total cholesterol (total-C), low-density lipoprotein cholesterol (LDL-C), apoprotein B (Apo B), and triglycerides (TG), and an increase in high-density lipoprotein cholesterol (HDL-C) .
生化分析
Biochemical Properties
Ezetimibe Azetidinone Ring-opened Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in cholesterol absorption in the small intestine The nature of this interaction involves the inhibition of cholesterol uptake, similar to the parent compound Ezetimibe
Cellular Effects
Ezetimibe Azetidinone Ring-opened Impurity affects various types of cells and cellular processes. In enterocytes, the cells lining the small intestine, it inhibits the absorption of cholesterol by blocking the NPC1L1 protein . This leads to a decrease in intracellular cholesterol levels, which can influence cell signaling pathways, gene expression, and cellular metabolism. The reduction in cholesterol absorption can also impact the overall lipid profile in the body, potentially leading to changes in the expression of genes involved in lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of Ezetimibe Azetidinone Ring-opened Impurity involves its binding interactions with the NPC1L1 protein. By binding to this protein, it prevents the uptake of cholesterol into enterocytes This inhibition is similar to the mechanism of action of Ezetimibe, although the impurity may have different binding affinities and kinetics
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ezetimibe Azetidinone Ring-opened Impurity can change over time due to its stability and degradation. Studies have shown that this impurity is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical and cellular effects . Long-term exposure to Ezetimibe Azetidinone Ring-opened Impurity in in vitro or in vivo studies may result in alterations in cellular function, including changes in cholesterol metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Ezetimibe Azetidinone Ring-opened Impurity vary with different dosages in animal models. At low doses, it may exhibit similar effects to Ezetimibe, such as inhibiting cholesterol absorption and reducing lipid levels . At higher doses, it may cause toxic or adverse effects, including liver toxicity and disruptions in lipid metabolism. Threshold effects have been observed, where the impurity’s impact on cholesterol absorption and lipid levels becomes more pronounced at certain dosage levels.
Metabolic Pathways
Ezetimibe Azetidinone Ring-opened Impurity is involved in metabolic pathways related to cholesterol metabolism. It interacts with enzymes and cofactors involved in the synthesis and degradation of cholesterol . The impurity may affect metabolic flux and metabolite levels, leading to changes in the overall lipid profile. Understanding these metabolic pathways is essential for assessing the impurity’s impact on drug efficacy and safety.
Transport and Distribution
The transport and distribution of Ezetimibe Azetidinone Ring-opened Impurity within cells and tissues involve interactions with transporters and binding proteins. It is likely transported into enterocytes via the same mechanisms as Ezetimibe, involving the NPC1L1 protein . Once inside the cells, it may be distributed to various cellular compartments, influencing its localization and accumulation. These distribution patterns can affect the impurity’s activity and function.
Subcellular Localization
Ezetimibe Azetidinone Ring-opened Impurity is localized within specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may undergo post-translational modifications . These modifications can direct the impurity to specific organelles, influencing its activity and function. Understanding the subcellular localization of Ezetimibe Azetidinone Ring-opened Impurity is crucial for elucidating its role in cellular processes and its potential impact on drug efficacy and safety.
准备方法
The preparation of Ezetimibe Azetidinone Ring-opened Impurity typically involves the degradation of Ezetimibe under specific conditions. One common method is alkaline degradation, where Ezetimibe is exposed to a strong base, leading to the opening of the azetidinone ring. This process can be monitored and controlled using high-performance liquid chromatography (HPLC) to isolate and purify the impurity . Industrial production methods may involve similar degradation processes, followed by purification steps to obtain the impurity in a highly characterized form .
化学反应分析
Ezetimibe Azetidinone Ring-opened Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the impurity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Ezetimibe Azetidinone Ring-opened Impurity can be compared with other similar compounds, such as:
N-Nitroso Ezetimibe Azetidinone Ring Opened Impurity: This compound is another degradation product of Ezetimibe, characterized by the presence of a nitroso group.
Ezetimibe Azetidinone Ring-opened Sodium Salt Impurity: This is a sodium salt form of the ring-opened impurity, which may have different solubility and stability properties.
The uniqueness of Ezetimibe Azetidinone Ring-opened Impurity lies in its specific structural changes resulting from the opening of the azetidinone ring, which can affect its chemical and biological properties.
属性
IUPAC Name |
(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNDFEVQHMNNOJ-XPWALMASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


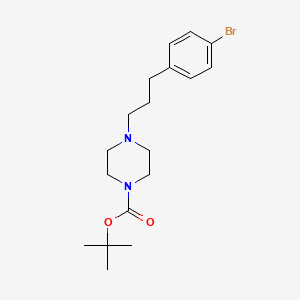


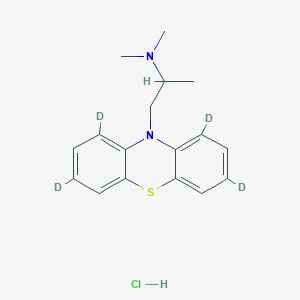
![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)
